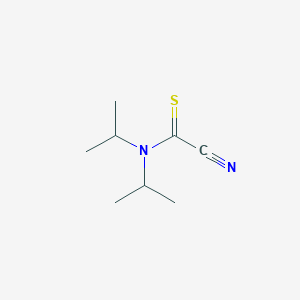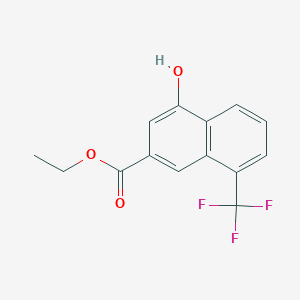
2-Naphthalenecarboxylic acid, 4-hydroxy-8-(trifluoromethyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4-hydroxy-8-(trifluoromethyl)-, ethyl ester: is a chemical compound belonging to the class of naphthalenecarboxylic acids. This compound is characterized by the presence of a trifluoromethyl group at the 8th position and a hydroxy group at the 4th position on the naphthalene ring, with an ethyl ester functional group attached to the carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-(trifluoromethyl)-, ethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-(trifluoromethyl)- with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group at the 4th position can undergo oxidation to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 2-Naphthalenecarboxylic acid, 4-oxo-8-(trifluoromethyl)-, ethyl ester.
Reduction: 2-Naphthalenemethanol, 4-hydroxy-8-(trifluoromethyl)-, ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, it can be used as a probe to study enzyme-substrate interactions due to its distinct chemical structure.
Industry: In the industrial sector, it can be used in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-(trifluoromethyl)-, ethyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity.
Comparison with Similar Compounds
- 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methyl-, ethyl ester.
- 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, ethyl ester.
Comparison:
2-Naphthalenecarboxylic acid, 4-hydroxy-8-methyl-, ethyl ester: The presence of a methyl group instead of a trifluoromethyl group results in different chemical reactivity and physical properties.
2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, ethyl ester: The methoxy group alters the compound’s electronic properties, affecting its reactivity and interactions with biological targets.
The unique combination of functional groups in 2-Naphthalenecarboxylic acid, 4-hydroxy-8-(trifluoromethyl)-, ethyl ester makes it a versatile compound with diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C14H11F3O3 |
|---|---|
Molecular Weight |
284.23 g/mol |
IUPAC Name |
ethyl 4-hydroxy-8-(trifluoromethyl)naphthalene-2-carboxylate |
InChI |
InChI=1S/C14H11F3O3/c1-2-20-13(19)8-6-10-9(12(18)7-8)4-3-5-11(10)14(15,16)17/h3-7,18H,2H2,1H3 |
InChI Key |
MHZUNHRLRJWHEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2C(F)(F)F)C(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


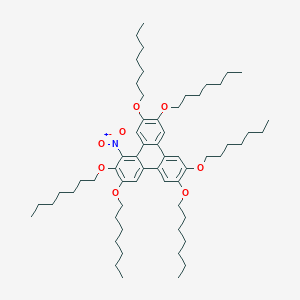
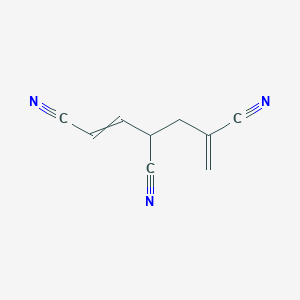
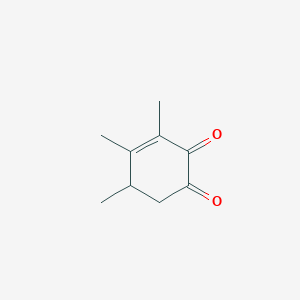
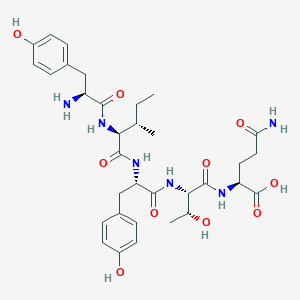
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl pentacosa-10,12-diynoate](/img/structure/B14258675.png)
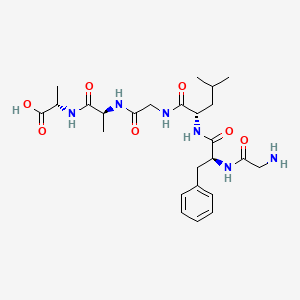
![5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene](/img/structure/B14258682.png)
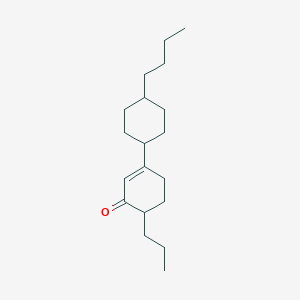
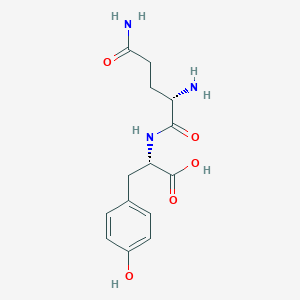
![N-{4-[(Pentan-3-yl)amino]phenyl}acetamide](/img/structure/B14258696.png)
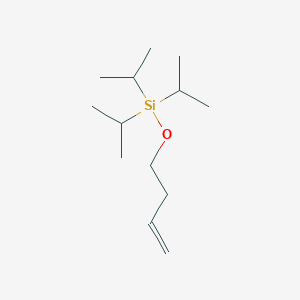
![2-(2H-Benzotriazol-2-yl)-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14258718.png)
![6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole](/img/structure/B14258727.png)
